![molecular formula C17H29NO2S B5762409 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide](/img/structure/B5762409.png)
2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide
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Overview
Description
2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide, also known as TDBS, is a sulfonamide compound that has gained attention in recent years for its potential use in scientific research. This compound is synthesized through a multi-step process and has been found to have unique properties that make it useful in a variety of applications.
Mechanism of Action
The mechanism of action of 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide is not fully understood, but it is believed to work by coordinating with metal ions to form complexes that can catalyze reactions. 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide has been shown to be particularly effective with copper and nickel ions.
Biochemical and Physiological Effects:
While 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide has not been extensively studied for its biochemical and physiological effects, it has been found to be relatively non-toxic. It does not appear to have any significant effects on cell viability or growth, making it a promising candidate for use in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide is its high stability and solubility in a range of solvents. It is also relatively easy to synthesize in large quantities. However, 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide can be expensive to produce, and its effectiveness as a catalyst can vary depending on the specific reaction being studied.
Future Directions
There are many potential future directions for research on 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide. One area of interest is in the development of new catalytic reactions using 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide as a catalyst. Additionally, researchers may explore the use of 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide in biological systems, such as in the synthesis of new materials or in drug discovery. Further studies on the mechanism of action of 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide may also provide insights into its potential uses.
Synthesis Methods
The synthesis of 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide involves several steps, starting with the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with N,N-dimethylamine. This produces the intermediate compound 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide hydrochloride, which is then treated with a base to form the final product, 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide. This synthesis method has been optimized to produce high yields of pure 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide.
Scientific Research Applications
2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide has been found to have a variety of potential applications in scientific research. One area of interest is in the field of catalysis, where 2,4,6-triisopropyl-N,N-dimethylbenzenesulfonamide has been shown to be an effective catalyst for a range of reactions. It has also been studied for its potential use in the synthesis of polymers and other materials.
properties
IUPAC Name |
N,N-dimethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2S/c1-11(2)14-9-15(12(3)4)17(16(10-14)13(5)6)21(19,20)18(7)8/h9-13H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTFEFVXVXWDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide |
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